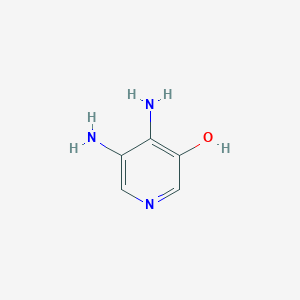
4,5-Diaminopyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diaminopyridin-3-ol is an organic compound with the molecular formula C5H7N3O It is a derivative of pyridine, characterized by the presence of two amino groups at positions 4 and 5, and a hydroxyl group at position 3 on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diaminopyridin-3-ol typically involves the nitration of pyridine derivatives followed by reduction and subsequent functional group transformations. One common method starts with 2,3-dichloropyridine, which undergoes nitration to form 2,3-dichloro-4,5-dinitropyridine. This intermediate is then reduced using hydrogen in the presence of a palladium catalyst to yield 4,5-diaminopyridine. Finally, hydroxylation at the 3-position is achieved through various methods, including the use of hydroxylating agents like hydrogen peroxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
4,5-Diaminopyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, such as 3-keto-4,5-diaminopyridine, 3-carboxy-4,5-diaminopyridine, and N-alkyl or N-acyl derivatives of this compound .
科学的研究の応用
4,5-Diaminopyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,5-Diaminopyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,3-Diaminopyridine: Similar structure but with amino groups at positions 2 and 3.
3,4-Diaminopyridine: Similar structure but with amino groups at positions 3 and 4.
4,5-Diaminopyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
4,5-Diaminopyridin-3-ol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications that are not possible with other similar compounds .
特性
分子式 |
C5H7N3O |
|---|---|
分子量 |
125.13 g/mol |
IUPAC名 |
4,5-diaminopyridin-3-ol |
InChI |
InChI=1S/C5H7N3O/c6-3-1-8-2-4(9)5(3)7/h1-2,9H,6H2,(H2,7,8) |
InChIキー |
HOXZEGQWKXRESD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















